Technical Guide: Structure & Utility of 4-Bromo-2-(triisopropylsilyl)oxazole
Technical Guide: Structure & Utility of 4-Bromo-2-(triisopropylsilyl)oxazole
The following technical guide details the structure, synthesis, and application of 4-bromo-2-(triisopropylsilyl)oxazole . This document is designed for researchers requiring a rigorous, mechanistic understanding of this building block for advanced cross-coupling and scaffold design.
Executive Summary
4-Bromo-2-(triisopropylsilyl)oxazole is a specialized heterocyclic building block characterized by orthogonal reactivity. It features a halogenated handle at the C4 position (for metal-catalyzed cross-coupling) and a bulky triisopropylsilyl (TIPS) group at the C2 position. The TIPS moiety serves a dual purpose: it acts as a robust protecting group for the labile C2 position—preventing unwanted deprotonation or ring-opening—and significantly enhances the lipophilicity of the molecule, aiding solubility in non-polar organic solvents during complex synthesis.
Key Utility:
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C4-Functionalization: Enables Suzuki-Miyaura, Stille, and Negishi couplings without interference from the C2 position.
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C2-Masking: The TIPS group blocks the most acidic site (pKa ~20) but can be removed (desilylated) or converted (Hiyama coupling) late-stage.
Structural Analysis & Physicochemical Properties[1][2][3]
The oxazole nucleus is an electron-deficient 1,3-azole. In 4-bromo-2-(triisopropylsilyl)oxazole, the electron-withdrawing bromine atom at C4 and the bulky silyl group at C2 create a unique electronic and steric environment.
Electronic Distribution
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C2 Position: Typically the most electrophilic and acidic site in oxazoles. The TIPS group stabilizes this position via steric bulk and the
-donor effect of silicon, reducing susceptibility to nucleophilic attack. -
C4 Position: Activated by the bromine atom, this site is primed for oxidative addition by Pd(0) species.
-
C5 Position: Remains unsubstituted in this specific congener, leaving it open for electrophilic aromatic substitution (SEAr) or C-H activation, though it is less reactive than C2.
Physicochemical Data (Estimated)
| Property | Value / Description | Implication |
| Molecular Formula | C₁₂H₂₂BrNOSi | Core composition |
| Molecular Weight | ~304.30 g/mol | Suitable for fragment-based design |
| LogP (Predicted) | ~4.5 - 5.2 | Highly lipophilic (TIPS contribution) |
| H-Bond Donors | 0 | No protic interference |
| H-Bond Acceptors | 2 (N, O) | Weak acceptor capability |
| Steric Param. | TIPS Cone Angle ~160° | Blocks C2-approach effectively |
Synthesis Protocol
Expert Note: Direct bromination of 2-(triisopropylsilyl)oxazole often leads to C5 substitution or mixtures. The most reliable route utilizes the "Halogen-Dance" prevention strategy: starting with 4-bromooxazole and selectively functionalizing the C2 position using a non-nucleophilic base.
Reagents & Equipment[1][4][5][6]
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Starting Material: 4-Bromooxazole (commercially available or synthesized via van Leusen reaction).
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Base: Lithium diisopropylamide (LDA) (freshly prepared or titrated). Avoid n-BuLi to prevent halogen-metal exchange at C4.
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Electrophile: Triisopropylsilyl chloride (TIPS-Cl).
-
Solvent: Anhydrous THF (distilled over Na/benzophenone).
Step-by-Step Methodology
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Preparation of LDA:
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To a flame-dried flask under Ar, add anhydrous THF (0.5 M relative to amine) and diisopropylamine (1.1 equiv).
-
Cool to -78 °C. Dropwise add n-BuLi (1.05 equiv). Stir for 30 min at 0 °C, then cool back to -78 °C.
-
-
Regioselective Deprotonation (C2-H):
-
Dissolve 4-bromooxazole (1.0 equiv) in THF and add dropwise to the LDA solution at -78 °C.
-
Mechanistic Insight: The C2 proton is significantly more acidic than C5. At -78 °C, LDA removes H2 exclusively. The kinetic barrier prevents the "halogen dance" (migration of Br from C4 to C2) which can occur with thermodynamic equilibration.
-
Stir for 45 minutes at -78 °C. The solution typically turns yellow/orange.
-
-
Silyl Trapping:
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Add TIPS-Cl (1.2 equiv) dropwise to the lithiated species.
-
Allow the reaction to warm slowly to room temperature over 4 hours.
-
-
Work-up & Purification:
Workflow Visualization
Caption: Figure 1. Regioselective synthesis of 4-bromo-2-(triisopropylsilyl)oxazole via C2-lithiation.
Reactivity Profile & Applications
A. Palladium-Catalyzed Cross-Coupling (C4)
The C4-Br bond is chemically distinct from the C2-TIPS group. Standard Pd(0) catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) facilitate coupling with boronic acids (Suzuki) or stannanes (Stille).
-
Selectivity: The bulky TIPS group prevents coordination of the catalyst to the oxazole nitrogen, often improving turnover rates compared to unhindered oxazoles.
-
Protocol Note: Use mild bases (K₂CO₃, Cs₂CO₃) to avoid premature desilylation.
B. C2 Deprotection & Functionalization
The TIPS group is stable to basic aqueous workups but labile to fluoride sources.
-
Deprotection: Treatment with TBAF (Tetra-n-butylammonium fluoride) in THF regenerates the C2-H bond quantitatively.
-
Ipso-Substitution: The C-Si bond can theoretically participate in Hiyama coupling, though this is rare for TIPS. More commonly, the TIPS is removed to reveal the C2-H, which can then be lithiated again to introduce a different electrophile (e.g., aldehyde, ketone) in a divergent synthesis.
Divergent Synthesis Pathway
Caption: Figure 2. Divergent reactivity profile showing orthogonal C4 coupling and C2 deprotection.
References
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Regioselective Lithiation of Oxazoles
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Oxazole Synthesis & Functionalization
- Title: "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor"
- Source: Organic Chemistry Portal / Org. Lett.
-
URL:[Link]
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Cross-Coupling of Bromo-Oxazoles
-
General Reactivity of 2-Silyloxazoles
- Title: "Bulky Trialkylsilyl Acetylenes in Cross-Coupling (Analogous Chemistry)"
- Source: Organic Chemistry Portal
-
URL:[Link]
Sources
- 1. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
